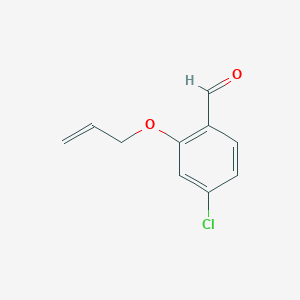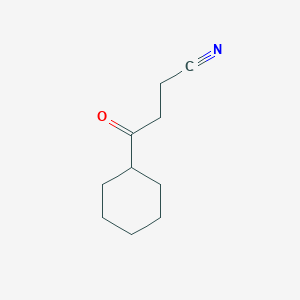
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by its unique structure, which includes a quinoline moiety and an indazole ring, both of which contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: The quinoline intermediate undergoes methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Indazole Ring: This involves the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Coupling Reaction: The final step involves coupling the methoxylated quinoline with the indazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Thiolated or aminated derivatives.
科学研究应用
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
作用机制
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include receptor tyrosine kinases such as c-Met and VEGFR2, which are often overexpressed in cancer cells.
相似化合物的比较
Similar Compounds
Cabozantinib: A similar compound with a quinoline and indazole structure, used as a kinase inhibitor in cancer treatment.
Gefitinib: Another kinase inhibitor with a quinazoline structure, used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based kinase inhibitor used for the treatment of non-small cell lung cancer.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is unique due to its specific combination of a quinoline and indazole moiety, which provides a distinct mechanism of action and potentially different pharmacokinetic properties compared to other kinase inhibitors. Its dual inhibition of c-Met and VEGFR2 makes it a promising candidate for targeted cancer therapy.
属性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C19H18N4O3/c1-23-15-8-11(4-5-12(15)19(20)22-23)26-16-6-7-21-14-10-18(25-3)17(24-2)9-13(14)16/h4-10H,1-3H3,(H2,20,22) |
InChI 键 |
BIWNXULDINSCTP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzimidazole, 5,6-difluoro-2-[[2-(1-piperazinyl)ethyl]thio]-](/img/structure/B8555274.png)






![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester](/img/structure/B8555295.png)

![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)



